Precision Synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane
Precision Synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane
An In-Depth Technical Guide to the Synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane
Strategic Pathways for Gem-Dichloroalkene Installation on Cyclic Ketones
Target Molecule: 1-(Dichloromethylidene)-4-methylcyclohexane CAS Registry Number: 119124-13-9 Core Functionality: Exocyclic gem-dichloroalkene Primary Applications: Bioisostere of carbonyls/olefins, metabolic blocking group, and precursor for terminal alkynes (via Corey-Fuchs rearrangement).
Executive Summary & Retrosynthetic Analysis
The synthesis of 1-(dichloromethylidene)-4-methylcyclohexane presents a classic challenge in organic synthesis: the olefination of a sterically hindered cyclic ketone to a gem-dihaloalkene. Unlike aldehydes, which react readily under standard Corey-Fuchs conditions, 4-substituted cyclohexanones require more robust electrophilic species to overcome the steric strain of the forming exocyclic double bond.
This guide details three distinct pathways, prioritized by scalability , atom economy , and operational safety :
-
The Phosphonate Route (Modified Horner-Wadsworth-Emmons): The most reliable method for ketones, offering high yields and avoiding bulk toxic solvents.
-
The Modified Ramirez/Appel Olefination: A direct conversion using triphenylphosphine (
) and bromotrichloromethane ( ), replacing the banned carbon tetrachloride ( ). -
The Hydrazone-Copper Catalysis Route: A high-atom-economy alternative for specific derivatives.
Retrosynthetic Logic
The target molecule is disconnected at the C1 exocyclic double bond. The precursor is universally 4-methylcyclohexanone . The transformation requires a "dichloromethylidene" synthon (
Figure 1: Retrosynthetic disconnection of the target gem-dichloroalkene.
Pathway A: The Phosphonate Route (Modified HWE)
Status: Gold Standard for Ketones
This pathway utilizes diethyl (dichloromethyl)phosphonate in a Horner-Wadsworth-Emmons (HWE) type reaction. Unlike the standard Wittig reaction, the phosphonate carbanion is more nucleophilic and less bulky than the triphenylphosphonium ylide, making it superior for hindered ketones like 4-methylcyclohexanone.
Mechanism of Action
-
Deprotonation: The phosphonate is deprotonated by a strong base (LiHMDS or LDA) at -78°C to form the
-dichloromethyl carbanion. -
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of 4-methylcyclohexanone.
-
Elimination: The intermediate alkoxide undergoes intramolecular attack on the phosphorus, followed by elimination of diethyl phosphate to yield the dichloroalkene.
Experimental Protocol
Reagents:
-
Diethyl (dichloromethyl)phosphonate (1.2 equiv)[1]
-
4-Methylcyclohexanone (1.0 equiv)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 1.3 equiv) or
-BuLi. -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous THF (50 mL) and diethyl (dichloromethyl)phosphonate (20 mmol).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LiHMDS (26 mL, 1.0 M) dropwise over 20 minutes. The solution typically turns yellow/orange, indicating anion formation. Stir for 30 minutes at -78°C.
-
Addition: Dissolve 4-methylcyclohexanone (16.6 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Critical Checkpoint: Monitoring by TLC is essential. If the intermediate adduct is stable, warming to room temperature or reflux may be required to force the elimination step.
-
-
Quench & Workup: Quench with saturated aqueous
. Extract with diethyl ether ( mL).[2] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the clear oil product.
Key Advantages:
-
Avoids the use of
. -
High stereocontrol (though irrelevant for symmetric gem-dichloro).
-
Scalable to gram quantities.
Pathway B: The Modified Ramirez Olefination
Status: Operational Simplicity (Green Modification)
The classical synthesis uses
Mechanism: The Halophilic Attack
Triphenylphosphine attacks the halogen of the tetrahalomethane, generating a phosphonium salt. This species reacts with the ketone to form an oxaphosphetane intermediate (or similar betaine), which collapses to the alkene and triphenylphosphine oxide.
Figure 2: Mechanistic flow of the Phosphine-Mediated Dichloromethylenation.
Experimental Protocol (Green Modified)
Reagents:
-
Triphenylphosphine (
) (4.0 equiv) -
Bromotrichloromethane (
) (2.0 equiv) -
4-Methylcyclohexanone (1.0 equiv)
-
Solvent: Acetonitrile (
) or Dichloromethane ( ).
Step-by-Step Methodology:
-
Activation: In a dry flask under
, dissolve (40 mmol) in dry Acetonitrile (60 mL). -
Halogen Source: Add
(20 mmol) dropwise at 0°C. The solution will turn an intense color (often orange/red) indicating the formation of the phosphonium species. Stir for 10 minutes. -
Substrate Addition: Add 4-methylcyclohexanone (10 mmol) in one portion.
-
Reaction: Heat the mixture to 60°C (reflux) for 4–6 hours. Acetonitrile is preferred over DCM to achieve the higher temperature required for ketones.
-
Workup: Cool to room temperature. Add Hexanes (100 mL) to precipitate the bulk of the Triphenylphosphine Oxide (
). Filter the solids.[4] -
Purification: Concentrate the filtrate. The residue will contain product and residual phosphorus byproducts. Purify via silica gel chromatography (100% Pentane or Hexane).
Safety Note:
Comparative Analysis of Methods
| Feature | Pathway A: Phosphonate (HWE) | Pathway B: Modified Ramirez ( |
| Reagent Availability | Commercial (Specialty) | Common Lab Reagents |
| Atom Economy | Moderate (Phosphate waste) | Poor ( |
| Purification | Easy (Water soluble byproducts) | Difficult (Removing |
| Yield (Ketones) | High (75-90%) | Moderate (50-70%) |
| Reaction Conditions | Cryogenic (-78°C) | Reflux (60-80°C) |
| Recommendation | Primary Choice for Pharma/R&D | Backup for Quick Scale-up |
Critical Troubleshooting & Optimization
The "Alkyne" Side Reaction
In the Phosphonate pathway, if excess base (2.0+ equiv) is used, the resulting gem-dichloroalkene can undergo a Fritsch-Buttenberg-Wiechell rearrangement in situ to form the terminal alkyne (1-ethynyl-4-methylcyclohexane).
-
Prevention: Strictly control the stoichiometry of the base (1.1–1.3 equiv max) and keep the temperature low during the initial addition. Quench immediately after the starting material is consumed.
Steric Hindrance
The 4-methyl group is distal, but the cyclohexane ring itself presents steric bulk compared to aldehydes.
-
Optimization: If conversion is low in Pathway B, switch to Tris(dimethylamino)phosphine (
) instead of . This reagent is more nucleophilic and accelerates the reaction with hindered ketones.
References
-
Preparation of Diethyl (dichloromethyl)
-
General Synthesis of 1,1-Dichloroalkenes (Review)
- Chemical Reviews, 2011, 111, 11, 6947–7034. "Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems".
-
Modified Appel/Ramirez Reaction (
):- Synthesis, 2011, 342-346. "Stoichiometric Bromotrichloromethane in Acetonitrile...".
-
Phosphonate Olefination of Ketones
- Synthesis, 1996, 1494-1498. "An Improved Synthesis of Dichloroalkylphosphonates...
-
AlCl3 Mediated Synthesis (Alternative)
-
Beilstein Journal of Organic Chemistry, 2021, 17, 404–409.[9] "Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones".
-
Sources
- 1. epdf.pub [epdf.pub]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0019958B1 - Synthesis of 1,4-bis(dicyanomethylene) cyclohexane and use thereof in the synthesis of 7,7,8,8-tetracyanoquinodimethane - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. d-nb.info [d-nb.info]
